molecular formula C12H17ClFNO2S B2819162 4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride CAS No. 1993099-22-1

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride

Cat. No.: B2819162
CAS No.: 1993099-22-1
M. Wt: 293.78
InChI Key: OVZGOLCOJKAOBX-UHFFFAOYSA-N
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Description

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO2S and its molecular weight is 293.78. The purity is usually 95%.
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Biological Activity

4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a chemical compound with potential biological activity. Its molecular formula is C12H16FNO2SHClC_{12}H_{16}FNO_2S\cdot HCl and it has a molecular weight of approximately 293.79 g/mol. This compound has garnered interest due to its structural features, which may confer specific pharmacological properties.

The compound features a thiane ring, which is a sulfur-containing heterocycle, and a fluorophenyl group that may influence its interaction with biological targets. The presence of the amino group suggests potential for interactions with various biomolecules, including proteins and nucleic acids.

Table 1: Summary of Biological Activities

Activity Details
Antimicrobial Limited data suggests potential antimicrobial properties against bacteria.
Anticancer Preliminary studies indicate possible cytotoxic effects on cancer cell lines.
Transport Inhibition May affect equilibrative nucleoside transporters (ENTs), impacting nucleoside uptake.

Antimicrobial Activity

A study exploring the antimicrobial properties of structurally similar compounds indicated that modifications in the thiane ring can enhance activity against mycobacteria. While direct studies on this specific compound are scarce, related compounds have shown promise in inhibiting bacterial growth, suggesting that this compound may share similar properties .

Cytotoxic Effects

In vitro experiments conducted on various cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity. For instance, research on related thiane derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . Further studies are needed to establish the specific effects of this compound.

Inhibition of Nucleoside Transporters

Recent investigations into the structure-activity relationships of thiane derivatives have highlighted their potential as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters play critical roles in nucleotide metabolism and cellular signaling, making them attractive targets for drug development. The compound's structural features suggest it may inhibit ENT function, thus affecting cellular nucleoside levels .

Toxicological Profile

While detailed toxicological data specific to this compound is lacking, safety data sheets indicate that it is not classified under major hazardous categories . However, further toxicological assessments are necessary to evaluate its safety profile comprehensively.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZGOLCOJKAOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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